

An In-depth Technical Guide to the Synthesis and Derivatives of 2-Methylthiophene

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Compound of Interest

Compound Name: 2-Methylthiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-methylthiophene**, a pivotal heterocyclic compound, and its derivatives. We delve into its synthesis, key reactions, and burgeoning applications, with a particular focus on its role in medicinal chemistry and drug development. This document is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways and workflows.

Introduction to 2-Methylthiophene

2-Methylthiophene is an organosulfur compound with the chemical formula $\text{CH}_3\text{C}_4\text{H}_3\text{S}$. It is a colorless, flammable liquid that serves as a crucial starting material for the synthesis of a wide array of more complex thiophene derivatives.[1][2] The thiophene ring is a prominent scaffold in medicinal chemistry, imparting a range of biological activities to its derivatives.[3] As a member of the thiophene family, **2-methylthiophene** is a key player in the development of new pharmaceuticals and materials. Its derivatives have shown significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5]

Physical and Chemical Properties:

Property	Value
Molecular Formula	C ₅ H ₆ S
Molar Mass	98.169 g/mol [6][7]
Appearance	Colorless liquid[1][6]
Density	1.014 - 1.0168 g/cm ³ [1][7]
Melting Point	-63 °C[6][7]
Boiling Point	112-113 °C[2][6][7]
Solubility in Water	112.6 mg/L @ 25 °C[6]

Synthesis of 2-Methylthiophene Derivatives

The **2-methylthiophene** core can be functionalized through various synthetic routes to yield a diverse range of derivatives. Key strategies include bromination, lithiation followed by electrophilic quench, and formylation.

Bromination

Bromination of **2-methylthiophene** is a common starting point for further derivatization. The reaction of **2-methylthiophene** with bromine in acetic acid yields 3,5-dibromo-2-methylthiophene, which can then be selectively functionalized.

Quantitative Data for the Synthesis of 3,5-Dibromo-2-methylthiophene:

Reactants	Reagents	Solvent	Temperature	Reaction Time	Yield	Reference
2-Methylthiophene	Bromine	Acetic Acid	0 °C to Room Temp.	18 hours	90%	[8]

Lithiation and Formylation

A subsequent step often involves a bromine-lithium exchange followed by formylation to introduce an aldehyde group. This aldehyde is a versatile handle for creating a variety of derivatives, such as Schiff bases.

Quantitative Data for the Synthesis of 3-bromo-2-methyl-5-formylthiophene:

Reactant	Reagents	Solvent	Temperature	Reaction Time	Yield	Reference
3,5-Dibromo-2-methylthiophene	n-Butyllithium, Dimethylformamide (DMF)	THF	-78 °C	1 hour	85%	[8]

Synthesis of Schiff Base Derivatives

The formyl group of 3-bromo-2-methyl-5-formylthiophene can be readily condensed with various amines to form Schiff bases (imines). These derivatives have been investigated for their potential as photostabilizers for polymers.[8][9]

Quantitative Data for the Synthesis of Schiff Base Derivatives:

Reactant	Amine	Solvent	Yield	Reference
3-bromo-2-methyl-5-formylthiophene	4-methoxyaniline	Ethanol	81%	[9]
3-bromo-2-methyl-5-formylthiophene	3,4-dimethoxyaniline	Ethanol	83%	[9]
3-bromo-2-methyl-5-formylthiophene	3,4-dimethylaniline	Ethanol	75%	[9]

Biological and Pharmacological Activities

Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5][10][11]

Anticancer Activity

Derivatives of thiophene have emerged as a promising class of anticancer agents.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression, disruption of cell division, and induction of apoptosis.[3] Some thiophene derivatives have been shown to act as dual inhibitors of VEGFR-2 and AKT signaling pathways, which are crucial for tumor growth, metastasis, and cell survival.[3]

Quantitative Anticancer Activity Data for Thiophene Derivatives:

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-iodobenzamide (BZ02)	A549 (Non-small cell lung cancer)	6.10	[3]
Tetrahydrobenzo[b]thiophene derivative 5	HepG2 (Liver), MCF7 (Breast), HCT116 (Colon)	6-16	[3]

Anti-inflammatory and Antioxidant Activity

Certain thiophene derivatives have demonstrated potent anti-inflammatory and antioxidant properties.[10][11] The anti-inflammatory activity is often assessed by the ability of a compound to reduce edema in animal models.[3] The antioxidant activity of 3-amino thiophene-2-carboxamide derivatives has been shown to be particularly potent.[11]

Experimental Protocols

Synthesis of 3,5-Dibromo-2-methylthiophene

This protocol is adapted from the procedure described by Gamal A. El-Hiti, et al.[8]

Materials:

- **2-Methylthiophene**
- Bromine
- Acetic Acid
- Water
- Sodium Carbonate (Na_2CO_3)
- Diethyl ether (Et_2O)
- Magnesium Sulfate (MgSO_4)

Procedure:

- A solution of bromine (12.00 mL, 232.8 mmol) in acetic acid (16 mL) is added dropwise over 10 minutes to a stirred solution of **2-methylthiophene** (9.82 g, 100.0 mmol) in acetic acid (40 mL) at 0 °C.[8]
- The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 16 hours. [8]
- The reaction is quenched with water (20 mL), and solid Na_2CO_3 is added to adjust the pH to ≥ 9 . [8]
- The product is extracted with Et_2O (3 x 60 mL).[8]
- The combined organic extracts are dried over MgSO_4 . [8]
- The solvent is removed under reduced pressure to give the crude product, which is then purified by distillation under reduced pressure to yield pure 3,5-dibromo-**2-methylthiophene** as a colorless oil (yield: 90%). [8]

Synthesis of 3-bromo-2-methyl-5-formylthiophene

This protocol is adapted from the procedure described by Gamal A. El-Hiti, et al.[8]

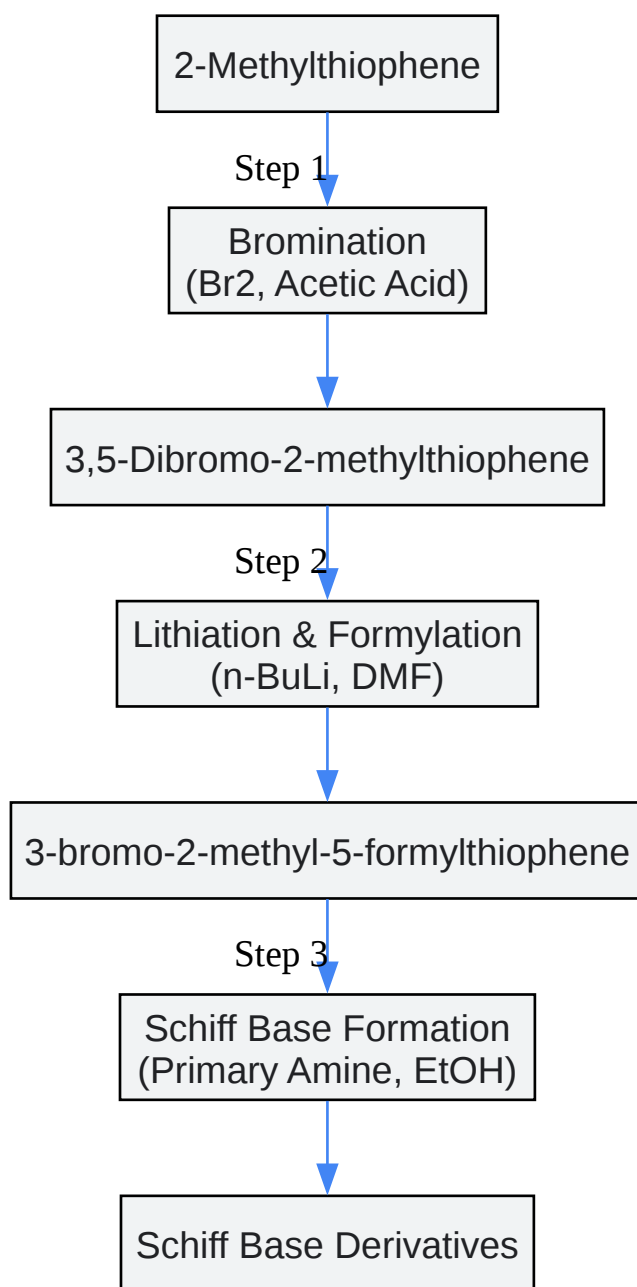
Materials:

- 3,5-Dibromo-**2-methylthiophene**
- n-Butyllithium (n-BuLi)
- Dimethylformamide (DMF)
- Tetrahydrofuran (THF), anhydrous
- Ammonium Chloride (NH₄Cl), saturated solution
- Diethyl ether (Et₂O)
- Magnesium Sulfate (MgSO₄)

Procedure:

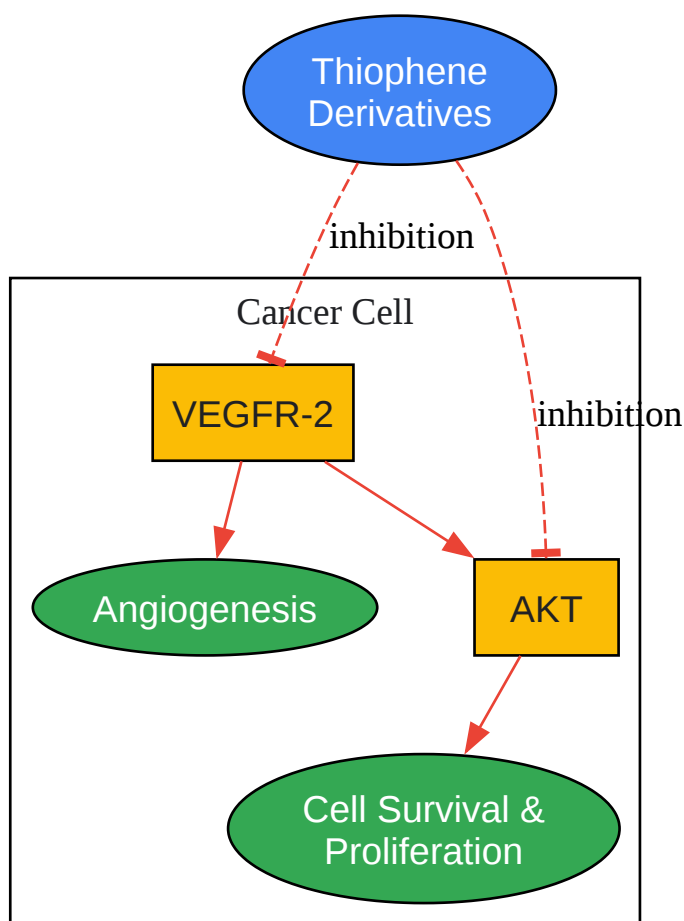
- A solution of n-BuLi (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise to a stirred solution of 3,5-dibromo-**2-methylthiophene** (2.56 g, 10.0 mmol) in anhydrous THF (40 mL) at -78 °C under a nitrogen atmosphere.
- The reaction mixture is stirred at -78 °C for 30 minutes.
- DMF (1.2 mL, 15.0 mmol) is added, and the mixture is stirred for an additional 30 minutes at -78 °C.
- The reaction is quenched with a saturated aqueous solution of NH₄Cl (20 mL).
- The product is extracted with Et₂O (3 x 40 mL).
- The combined organic extracts are dried over MgSO₄.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give 3-bromo-2-methyl-5-formylthiophene (yield: 85%).

Visualizations



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Caption: A generalized workflow for the synthesis of **2-methylthiophene** derivatives.



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Caption: Inhibition of the VEGFR-2/AKT signaling pathway by certain thiophene derivatives.

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